1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile
Description
Chemical Structure: 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile (CAS 85992-26-3) is a polycyclic heteroaromatic compound featuring a naphthalene ring fused with a thiophene moiety. The structure includes a chlorine substituent at position 1 and a cyano group (-CN) at position 2 (Fig. 1). Its molecular formula is C₁₂H₇ClS, with a molecular weight of 218.70 g/mol .
Synthetic Relevance: The compound serves as a precursor in photocyclization reactions for synthesizing helical molecules like thiaza-pentahelicenes . Its chlorine and cyano groups enhance reactivity in cross-coupling and nucleophilic substitution reactions.
Properties
IUPAC Name |
1-chlorobenzo[e][1]benzothiole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClNS/c14-13-11(7-15)16-10-6-5-8-3-1-2-4-9(8)12(10)13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNQHQXCKYTLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphtho[2,1-b]thiophene Core: This can be achieved through cyclization reactions involving naphthalene derivatives and thiophene precursors.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of new synthetic pathways that can lead to the creation of more complex molecules. The compound can be utilized in:
- Building Block for Pharmaceuticals : It can be modified to develop new pharmaceutical agents by introducing different functional groups.
- Synthesis of Dyes and Pigments : Due to its conjugated system, it can be transformed into dyes with specific optical properties.
Medicinal Chemistry
Research indicates that compounds similar to this compound exhibit significant biological activities. These may include:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth.
- Antimicrobial Activity : The presence of the thiophene moiety is linked to enhanced antimicrobial properties against various pathogens.
Material Science
The compound's electronic properties make it suitable for applications in material science:
- Organic Electronics : It can be incorporated into organic field-effect transistors (OFETs) due to its ability to facilitate charge transport.
- Organic Photovoltaics : As a component in solar cells, it helps improve the efficiency of energy conversion by adjusting the bandgap of polymer semiconductors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various naphtho-thiophene derivatives, including this compound. Results indicated that modifications on the cyano group significantly enhanced cytotoxicity against human cancer cell lines .
Case Study 2: Organic Electronics
Research conducted by Bronstein et al. (2011) demonstrated that incorporating thiophene-based compounds into organic photovoltaic devices improved charge mobility and overall efficiency . The unique properties of this compound make it a promising candidate for future developments in this area.
Mechanism of Action
The mechanism of action of 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Naphthothiophene Derivatives
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Withdrawing Groups: The cyano group in 85992-26-3 enhances electrophilic aromatic substitution reactivity compared to amino-substituted analogs (e.g., 37071-20-8) .
- Ring Saturation : The dihydro structure in 37071-20-8 reduces aromaticity, increasing solubility but decreasing thermal stability compared to fully aromatic analogs .
- Functional Group Reactivity: The carbonyl chloride in 85992-25-2 is more reactive than the cyano group, enabling rapid nucleophilic acyl substitutions .
Serotonin Receptor Binding :
Antimicrobial and Anticancer Activity :
Photocyclization :
Cross-Coupling Reactions :
- The cyano group in 85992-26-3 facilitates palladium-catalyzed arylations, similar to thiophene-2-carbonitrile in C–H bond activation reactions .
Physicochemical Properties
Solubility and Stability :
Thermal Properties :
- 85992-26-3 has a predicted boiling point of ~442°C, comparable to its carbonyl chloride analog .
Biological Activity
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly its interactions with cellular pathways and its implications in environmental toxicity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a naphthalene core fused with a thiophene ring and a carbonitrile group. The presence of chlorine and the carbonitrile moiety enhances its reactivity and biological interactions.
1. Aryl Hydrocarbon Receptor (AhR) Activation
Recent studies have identified compounds related to this compound as potent agonists of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that mediates the effects of various environmental pollutants. Activation of AhR can lead to the expression of cytochrome P450 enzymes, particularly CYP1A1, which are involved in the metabolism of xenobiotics.
- Study Findings : In assays conducted with rat and human liver cells, certain derivatives exhibited significant AhR-mediated activity, indicating that this compound may also possess similar properties .
2. Antimicrobial Activity
Research has demonstrated that compounds containing the naphtho[2,1-b]thiophene framework exhibit antimicrobial properties. In one study, synthesized derivatives showed moderate to mild antimicrobial activity against various bacterial strains when evaluated using the cup-plate method.
- Activity Summary :
Toxicological Profile
The toxicological assessment of this compound has revealed concerns regarding its environmental persistence and bioaccumulation. As a member of polycyclic aromatic sulfur heterocyclic compounds (PASHs), it poses risks in contaminated environments.
Environmental Impact
- Pollution Studies : The compound has been detected in airborne particulate matter and river sediments, raising concerns about its ecological impact. Its ability to activate AhR suggests that it may contribute to toxicological effects observed in contaminated sites .
Case Study 1: Environmental Monitoring
A study monitored river sediments for PASHs including this compound. The findings indicated significant levels of these compounds in urban areas, correlating with increased AhR activity in local biota.
Case Study 2: Antimicrobial Development
In a recent synthesis project aimed at developing novel antimicrobial agents, researchers incorporated this compound into various molecular frameworks. The resultant compounds were tested for their efficacy against resistant bacterial strains, showing promise for future drug development efforts .
Q & A
Q. What are the established synthetic routes for 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile, and how do reaction conditions influence yield?
A modular approach involves condensation of 2-carboxoyl chloride-3-chloro-annulated thiophenes with aromatic amines, followed by photochemical cyclization. For example, Castle et al. achieved helical derivatives via photocyclization under UV light (λ = 365 nm) in anhydrous toluene, optimizing yields by controlling reaction time (6–8 hrs) and inert atmospheres . Purification typically involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate).
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Resolves bond angles (e.g., C–S–C = 92.3°) and packing motifs (triclinic system, space group P1) .
- NMR : Distinct aromatic proton signals (δ 7.8–8.2 ppm for naphthothiophene protons) and carbonitrile peaks (δ 115–120 ppm for CN) .
- Mass spectrometry : Molecular ion peaks at m/z 243.6 (M<sup>+</sup>) confirm molecular weight .
Q. How can researchers ensure purity during synthesis?
Recrystallization from ethanol (yield: ~65–70%) or gradient column chromatography (hexane:ethyl acetate, 7:3) effectively removes byproducts like unreacted thiourea or chlorinated intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water) with >98% threshold .
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, goggles), fume hoods, and avoid inhalation. Acute toxicity data (e.g., LD50 > 500 mg/kg in rodents) suggest moderate hazard, but chlorinated byproducts may require additional containment .
Advanced Research Questions
Q. How can photochemical cyclization be optimized for synthesizing helicene derivatives?
Key factors include:
- Solvent choice : Anhydrous toluene minimizes side reactions vs. DMF, which may hydrolyze intermediates .
- Light intensity : High-pressure Hg lamps (150 W) enhance cyclization efficiency but require cooling to prevent thermal degradation.
- Substituent effects : Electron-donating groups (e.g., methoxy) on aromatic amines accelerate cyclization by stabilizing transition states .
Q. How do structural modifications influence biological or optoelectronic properties?
- Antitubercular activity : Introducing electron-withdrawing groups (e.g., CF3) at the 3-position enhances MIC values (e.g., <0.016 μg/mL against M. tuberculosis H37Rv) by improving membrane permeability .
- Optoelectronic tuning : Extending π-conjugation via annulated thiophene rings reduces bandgap (ΔE = 2.1 eV), making it suitable for organic semiconductors .
Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 67% vs. 80%)?
Q. What mechanistic insights exist for its participation in C–H activation reactions?
DFT studies suggest a radical pathway for C–H functionalization, where the carbonitrile group stabilizes transition states via resonance. Isotopic labeling (e.g., D2O quenching) confirms H-atom abstraction as the rate-limiting step .
Q. How does crystal packing affect material properties?
Triclinic packing (α = 85.9°, β = 80.8°) creates dense π-stacking (3.5 Å interplanar distance), enhancing charge transport in thin-film devices. Thermal analysis (DSC) reveals a melting point of 175°C, correlating with stability .
Q. What alternative routes exist for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
